3-Methyl-5-(2-nitrophenyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-10(15-11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |
InChI Key |
SQTWLBBJCJLTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 5 2 Nitrophenyl 1,2 Oxazole and Its Structural Analogues
De Novo Synthesis Strategies for the 1,2-Oxazole Core
The de novo synthesis of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry, providing access to a wide array of functionalized molecules. The two most prominent strategies involve the concerted [3+2] cycloaddition of nitrile oxides with π-systems and the stepwise condensation and cyclization of linear three-carbon components with hydroxylamine (B1172632) derivatives.
Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne, is one of the most direct and widely utilized methods for constructing the isoxazole (B147169) ring. wikipedia.orgwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered ring in a single, concerted step. wikipedia.org For the synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole, this can be achieved through two primary precursor combinations: the reaction of acetonitrile (B52724) oxide with 1-ethynyl-2-nitrobenzene (B95037) or the reaction of 2-nitrobenzonitrile (B147312) oxide with propyne. youtube.comyoutube.com
A key aspect of the nitrile oxide-alkyne cycloaddition is its regioselectivity, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with a terminal alkyne generally yields 3,5-disubstituted isoxazoles with a high degree of regioselectivity. researchgate.netmdpi.com This outcome is crucial for the unambiguous synthesis of the target compound.
The regioselectivity is governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. nih.gov In most cases, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For terminal alkynes, the orbital coefficients are typically larger on the terminal carbon atom, which favors the formation of the 3,5-disubstituted regioisomer where the 'R' group of the nitrile oxide (R-C≡N⁺-O⁻) is positioned at C3 of the isoxazole ring, and the 'R'' group of the alkyne (R'-C≡CH) is at C5. nih.gov
For example, the reaction between an aryl nitrile oxide and an ortho-nitrophenyl alkyne has been shown to proceed with excellent levels of regioselectivity. nih.gov This high regiocontrol makes 1,3-dipolar cycloaddition a reliable strategy for preparing specifically substituted isoxazoles like this compound. rsc.org
| Nitrile Oxide Precursor | Alkyne Precursor | Resulting Isoxazole |
|---|---|---|
| Acetonitrile Oxide | 1-ethynyl-2-nitrobenzene | This compound |
| 2-Nitrobenzonitrile Oxide | Propyne | 3-(2-nitrophenyl)-5-methyl-1,2-oxazole |
Note: The second entry leads to the regioisomer of the target compound, highlighting the importance of choosing the correct precursor pair.
The electronic nature and steric bulk of the substituents on both the nitrile oxide and the alkyne significantly influence the reaction rate and regioselectivity. nih.gov Electron-withdrawing groups, such as the nitro group in the 2-nitrophenyl substituent, can alter the energy levels of the frontier orbitals, affecting the HOMO-LUMO gap and thus the reactivity.
Theoretical studies using Density Functional Theory (DFT) have shown that the activation energies, which determine the regioselectivity, are primarily controlled by the distortion energies required for the reactants to achieve the transition state geometry. nih.gov Both steric hindrance and electronic effects play a role. nih.gov The presence of a strongly electron-withdrawing group like the ortho-nitro group on the phenylalkyne can enhance the regioselectivity of the cycloaddition. Similarly, the nature of the substituent on the nitrile oxide also directs the outcome. The cycloaddition is generally efficient, and the nitrile oxides can be generated in situ from various precursors, such as aldoximes, using oxidizing agents like chloramine-T or hypervalent iodine compounds, which allows for mild reaction conditions. maynoothuniversity.ie
Ring-Closure Reactions from Acyclic Precursors
An alternative to cycloaddition is the construction of the isoxazole ring from linear, acyclic precursors through cyclization and dehydration or oxidation. This category includes classical condensation reactions and modern metal-catalyzed oxidative cyclizations.
The Robinson-Gabriel and Fischer oxazole (B20620) syntheses are classical methods for the preparation of 1,3-oxazoles , not 1,2-oxazoles (isoxazoles). The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones, typically using strong acids. wikipedia.orgsynarchive.com The Fischer oxazole synthesis proceeds from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org
While direct modifications of these specific reactions for 1,2-oxazole synthesis are not common, the underlying principle of condensation and ring closure is central to a primary synthetic route for isoxazoles. The most important condensation reaction for the 1,2-oxazole core involves the reaction of a β-diketone (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride. wikipedia.orgnih.govrsc.org This method allows for the formation of 3,5-disubstituted isoxazoles.
For the synthesis of this compound, the required acyclic precursor is 1-(2-nitrophenyl)butane-1,3-dione. The reaction proceeds by initial condensation of hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. The regiochemical outcome (i.e., which carbonyl group is attacked first) can be influenced by the electronic nature of the substituents on the β-diketone. rsc.org
| β-Diketone Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1-(2-nitrophenyl)butane-1,3-dione | Hydroxylamine (NH₂OH) | This compound | Condensation/Cyclization |
Modern synthetic methods have introduced oxidative cyclization reactions that can form the isoxazole ring under milder conditions, often with the aid of a metal catalyst or an oxidizing agent.
Copper(II)-catalyzed cyclizations have been developed for the regioselective synthesis of substituted isoxazoles. One such atom-economical method involves the treatment of O-arylmethyl alkynyl oxime ethers with a copper catalyst, such as Cu(OTf)₂, which proceeds through an intramolecular addition of the oxime to the alkyne. nih.gov Another approach is the CuCl-mediated intramolecular cyclization of oximes that are generated in situ from the oxidation of propargylamines. organic-chemistry.org These methods offer a high degree of functional group tolerance.
Iodine-catalyzed or mediated cyclizations provide another powerful route. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are highly effective for the in situ generation of nitrile oxides from aldoximes, which can then undergo cycloaddition. scispace.com This method is mild and avoids the use of transition metals. scispace.com Furthermore, electrophilic iodine sources like iodine monochloride (ICl) can induce the cyclization of 2-alkyn-1-one O-methyl oximes to afford 4-iodoisoxazoles, which are versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov Iodine(III) species can also catalyze the synthesis of fully functionalized isoxazoles from α,β-unsaturated oximes through a cyclization/1,2-aryl shift sequence. acs.org
| Method | Typical Precursor | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Copper-Catalyzed Cyclization | O-Arylmethyl alkynyl oxime ether | Cu(OTf)₂ | Atom-economical, regioselective. nih.gov |
| Hypervalent Iodine-Mediated | Aldoxime + Alkyne | (Diacetoxyiodo)benzene | In situ nitrile oxide generation. scispace.com |
| Iodine-Induced Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl | Forms versatile 4-iodoisoxazole (B1321973) intermediate. nih.gov |
Table of Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 1,2-Oxazole (Isoxazole) | Core Heterocyclic Ring |
| 1,3-Oxazole | Structural Isomer |
| Acetonitrile Oxide | 1,3-Dipole Precursor |
| 1-ethynyl-2-nitrobenzene | Dipolarophile Precursor |
| 2-Nitrobenzonitrile Oxide | 1,3-Dipole Precursor |
| Propyne | Dipolarophile Precursor |
| 2-Acylamino-ketone | Robinson-Gabriel Precursor (for 1,3-oxazole) |
| Cyanohydrin | Fischer Synthesis Precursor (for 1,3-oxazole) |
| 1-(2-nitrophenyl)butane-1,3-dione | Condensation Precursor |
| Hydroxylamine | Reagent for Condensation |
| O-Arylmethyl alkynyl oxime ether | Copper-Catalyzed Cyclization Precursor |
| 2-Alkyn-1-one O-methyl oxime | Iodine-Induced Cyclization Precursor |
| Aldoxime | Nitrile Oxide Precursor |
| Copper(II) Triflate (Cu(OTf)₂) | Catalyst |
| (Diacetoxyiodo)benzene (DIB) | Hypervalent Iodine Reagent |
| Iodine Monochloride (ICl) | Reagent for Electrophilic Cyclization |
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the construction of complex molecular architectures. Palladium and copper catalysts, in particular, have been extensively explored for the synthesis of oxazole derivatives, providing routes with high efficiency and functional group tolerance.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While specific palladium-catalyzed formylation and subsequent cyclization routes leading directly to this compound are not extensively detailed in the literature, related palladium-catalyzed methodologies for oxazole synthesis are well-established. For instance, a highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones has been developed, proceeding through a palladium-catalyzed sp2 C-H activation pathway. organic-chemistry.org This process involves sequential C-N and C-O bond formations in a single step, utilizing palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org This strategy offers a direct approach to highly substituted oxazoles from readily available starting materials. organic-chemistry.org
Another relevant palladium-catalyzed approach involves the Mizoroki–Heck C-C coupling reaction, which can be used to synthesize precursors for oxazole rings or to functionalize existing oxazole structures. researchgate.netmdpi.com The stability and activity of palladium complexes in these reactions are crucial for achieving high yields and selectivity. researchgate.net
Copper-catalyzed oxidative cyclization has emerged as a powerful and versatile strategy for the synthesis of oxazoles. These methods often proceed under mild reaction conditions and demonstrate broad substrate scope. acs.orgnih.gov A common approach involves the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. nih.gov In this methodology, a copper(II) salt, such as CuBr₂, acts as a single-electron oxidant, initiating the cyclization through a radical pathway. nih.gov
A general scheme for this transformation is the conversion of an enamide to the corresponding 2,5-disubstituted oxazole in the presence of a copper(II) catalyst and an oxidant like potassium persulfate (K₂S₂O₈). nih.gov This method is complementary to other cyclization strategies and allows for the synthesis of a variety of oxazoles bearing aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.gov The mechanism is proposed to involve the formation of an enamide radical cation, which then undergoes intramolecular cyclization. nih.gov
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) |
| CuBr₂ (20 mol%) | K₂S₂O₈ (1.5 equiv) | MeCN | Room Temp | Moderate to High |
| Cu(OAc)₂·H₂O | I₂ | Various | Mild | Up to 61% |
A facile and efficient copper-catalyzed tandem oxidative cyclization has also been developed for the synthesis of polysubstituted oxazoles from readily available starting materials like benzylamines and β-dicarbonyl compounds. acs.org The use of copper catalysts in these reactions significantly improves the reaction yields compared to uncatalyzed processes. acs.org
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been widely applied in the synthesis and functionalization of heterocyclic compounds, including oxazoles. researchgate.netnih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. mdpi.com
In the context of oxazole synthesis, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents at specific positions of the oxazole ring. researchgate.net For example, 5-(het)aryloxazoles can be synthesized through the Suzuki cross-coupling of 5-ylboronic acid pinacol (B44631) esters with various aryl halides. researchgate.net This method demonstrates good tolerance for a wide range of functional groups on the aryl moiety. researchgate.net The efficiency of the Suzuki-Miyaura coupling allows for the construction of complex biaryl and heterobiaryl structures containing the oxazole core. rsc.org
| Palladium Catalyst | Ligand | Base | Solvent | Application |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Synthesis of 2-(4-nitrophenyl)-thiophene |
| XPhosPdG2 | XPhos | K₃PO₄ | Dioxane/H₂O | Arylation of pyrazolo[1,5-a]pyrimidin-5-ones |
Green Chemistry Principles in 1,2-Oxazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in In the synthesis of 1,2-oxazoles, these principles are being increasingly applied through the use of alternative energy sources and environmentally benign reaction media.
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions to be performed under solvent-free conditions. nih.govtsijournals.comnih.gov
A highly efficient microwave-assisted synthesis of 5-substituted oxazoles has been developed through a [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org By controlling the amount of base (K₃PO₄), this method can selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org The use of microwave irradiation at 65 °C can lead to the formation of 5-phenyl oxazole in as high as 96% yield in just 8 minutes. nih.govacs.org This represents a significant improvement over conventional heating methods, which are often slower and less efficient. tsijournals.com
| Reaction Type | Reactants | Conditions | Yield (%) | Reaction Time |
| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | K₃PO₄ (2 equiv), IPA, MW (65°C, 350W) | up to 96% | 8 min |
| Suzuki-Miyaura | 5-halothiazoles, boronic acids | Pd catalyst, TBAB, H₂O, MW | High | Rapid |
Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. pharmacyjournal.inijbsac.orgjuniperpublishers.com They have emerged as promising alternatives to volatile organic compounds (VOCs) in a variety of chemical transformations. pharmacyjournal.in
In the context of oxazole synthesis, ionic liquids can serve as both the solvent and catalyst, facilitating reactions with high efficiency and allowing for easy product separation and reuse of the reaction medium. ijpsonline.com For example, novel oxazoles have been synthesized using a one-pot van Leusen synthesis in ionic liquids like [bmim]Br, which could be reused up to six times without a significant loss in yield. ijpsonline.com The use of long-chained acidic ionic liquids has also been reported for the metal-free synthesis of benzoxazole (B165842) derivatives. ijpsonline.com Furthermore, imidazolium-based ionic liquids have been employed in Suzuki palladium-mediated C-C coupling reactions for the synthesis of oxazole derivatives, demonstrating good yields. ijpsonline.com The unique properties of ionic liquids, such as their ability to dissolve a wide range of organic and inorganic compounds, make them highly attractive for developing sustainable synthetic protocols. juniperpublishers.com
Synthesis via Ring Transformation Reactions
While classical methods for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-dicarbonyl compounds, are prevalent, ring transformation strategies offer an alternative and powerful approach. These methods involve the conversion of a pre-existing heterocyclic ring into the desired isoxazole core, often providing access to substitution patterns that are difficult to achieve through conventional routes.
Rearrangements and Conversions from Other Heterocyclic Systems (e.g., Pyrimidines to Isoxazoles)
The transformation of one heterocyclic system into another is a sophisticated strategy in organic synthesis. The Boulton-Katritzky rearrangement, for instance, is a well-documented thermal or base-promoted process that interconverts heterocyclic structures. beilstein-journals.orgbeilstein-journals.orgrsc.org This rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehyde rearrange to form 1,2,3-triazoles. beilstein-journals.orgnih.gov
While direct, high-yield conversion of a simple pyrimidine (B1678525) into a 3-methyl-5-aryl-1,2-oxazole is not a commonly cited mainstream synthetic route, related transformations provide a basis for such potential methodologies. For example, ring-to-ring transformations have been reported where 3-amino-1,2,4-oxadiazoles react with trifluoromethyl-β-diketones to yield 2-amino-pyrimidine N-oxides, involving the opening of the oxadiazole ring and formation of the pyrimidine. researchgate.net Conceptually, a reverse-type process starting from a suitably substituted pyrimidine derivative could be envisioned. Such a transformation would likely proceed through a series of ring-opening and recyclization steps, initiated by a nucleophilic attack that cleaves the pyrimidine ring, followed by intramolecular condensation to form the thermodynamically stable isoxazole ring. The feasibility of such a route would heavily depend on the substitution pattern and the reaction conditions employed to favor the desired isoxazole product over other potential isomers or decomposition pathways.
Post-Synthetic Derivatization and Functionalization of this compound
Once the core structure of this compound is obtained, its constituent parts—the 2-nitrophenyl moiety, the 3-methyl group, and the 1,2-oxazole ring—can be selectively modified to generate a library of analogues.
Chemical Transformations of the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is a versatile handle for extensive derivatization, primarily through the reduction of the nitro group. This transformation is a gateway to a variety of subsequent intramolecular cyclizations, effectively converting one heterocyclic system into another.
Reductive Heterocyclization: The reduction of the nitro group to an amine (aniline) can be achieved with high chemoselectivity using reagents such as iron powder in acetic acid (Fe/HOAc) or tin(II) chloride (SnCl₂). nih.govorganic-chemistry.org The resulting in situ generated 2-aminophenyl isoxazole intermediate is primed for intramolecular cyclization. The course of this cyclization is dictated by the nature of the isoxazole ring, which acts as a masked 1,3-dicarbonyl equivalent. The newly formed amino group can attack either the imine-equivalent carbon (C5) or the carbonyl-equivalent carbon (C3) of the isoxazole ring upon its cleavage.
This strategy, termed a heterocycle-heterocycle (H-H) transformation, can yield diverse and complex scaffolds. For instance, reduction of 5-(2-nitrophenyl)isoxazoles can lead to the formation of quinolin-4(1H)-ones. nih.govelectronicsandbooks.com The reaction proceeds via reduction of the nitro group, followed by nucleophilic attack of the resulting aniline (B41778) onto the C5-position of the isoxazole, leading to ring opening and subsequent cyclization/condensation to form the quinolinone ring system. nih.gov
Reactions Involving the 3-Methyl Group (e.g., Electrophilic Substitution)
The methyl group at the C-3 position of the isoxazole ring, while generally not highly reactive, can undergo functionalization under specific conditions. Its reactivity is often enhanced by adjacent activating groups. For example, in 3,5-dimethyl-4-nitroisoxazole, the 5-methyl group is activated by the adjacent nitro group, allowing it to participate in aldol-type condensation reactions with aromatic aldehydes. rjpbcs.com While the 3-methyl group in that specific case is not activated and does not react, this demonstrates a potential strategy. rjpbcs.com
For this compound, direct functionalization of the methyl group would likely require conversion to a more reactive intermediate. Halogenation, particularly bromination, using reagents like N-bromosuccinimide (NBS) could introduce a handle for further substitution reactions. The resulting 3-(bromomethyl) derivative could then serve as a substrate for nucleophilic substitution, allowing the introduction of a wide range of functional groups.
Functionalization of the 1,2-Oxazole Ring (e.g., Direct Arylation at C-4 or C-5)
The C-4 position of the isoxazole ring is a prime target for functionalization, as the C-3 and C-5 positions are already substituted in the parent molecule.
Halogenation and Cross-Coupling: A common strategy for functionalizing the C-4 position involves an initial electrophilic halogenation. The isoxazole ring can be brominated at the C-4 position using reagents like bromine (Br₂) or NBS. electronicsandbooks.com The resulting 4-bromo-3-methyl-5-(2-nitrophenyl)-1,2-oxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Suzuki, Stille, or Negishi coupling reactions can be employed to introduce new aryl, heteroaryl, or alkyl groups at this position, providing a powerful method for generating structural diversity. beilstein-journals.org
Direct C-H Arylation: More advanced methodologies aim to directly functionalize the C-4 C-H bond, avoiding the pre-functionalization step of halogenation. While palladium-catalyzed direct C-H arylation often favors the C-5 position in unsubstituted isoxazoles, catalyst and ligand control can influence regioselectivity. nih.govresearchgate.net For a 3,5-disubstituted isoxazole, the C-4 position is the only available site on the ring for such a reaction. Methodologies using palladium or rhodium catalysts could potentially be adapted for the direct arylation of the C-4 position with various aryl halides or their equivalents. mdpi.com This approach represents a more atom-economical route to 3,4,5-trisubstituted isoxazoles.
Comprehensive Spectroscopic and Advanced Structural Characterization of 3 Methyl 5 2 Nitrophenyl 1,2 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide definitive confirmation of the compound's connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole is expected to show distinct signals corresponding to each unique proton in the molecule.
Methyl Protons (C₃-CH₃): A sharp singlet would be anticipated for the three protons of the methyl group on the isoxazole (B147169) ring. Based on similar structures like 3-methyl-5-phenylisoxazole, this signal would likely appear in the upfield region, around δ 2.3–2.5 ppm. rsc.org
Isoxazole Ring Proton (H-4): The single proton on the isoxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. In 5-substituted-3-methylisoxazoles, this proton typically resonates in the region of δ 6.3–6.8 ppm. rsc.orgsciarena.com
Nitrophenyl Ring Protons: The four protons on the 2-nitrophenyl ring would present a more complex pattern due to their substitution and mutual coupling. They would appear in the aromatic region (δ 7.5–8.5 ppm). The ortho-substitution pattern would lead to a series of multiplets (doublets, triplets, or doublet of doublets). Specifically, the proton adjacent to the nitro group (H-3') would likely be the most downfield, while the others (H-4', H-5', H-6') would have characteristic splitting patterns based on their ortho, meta, and para relationships.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum would provide information on each of the 10 unique carbon atoms in the structure.
Methyl Carbon (C₃-CH₃): The methyl carbon is expected to resonate at high field, typically in the range of δ 10–15 ppm. rsc.org
Isoxazole Ring Carbons (C-3, C-4, C-5): The three carbons of the isoxazole ring would have characteristic chemical shifts. C-3 and C-5, being attached to the heteroatoms, would appear significantly downfield (e.g., δ 160–170 ppm), while C-4 would be more upfield (e.g., δ 100–105 ppm). rsc.org
Nitrophenyl Ring Carbons: The six carbons of the nitrophenyl ring would appear in the aromatic region (δ 120–150 ppm). The carbon bearing the nitro group (C-2') would be significantly influenced by its electron-withdrawing nature. The carbon attached to the isoxazole ring (C-1') would also have a distinct chemical shift. The remaining four carbons would be assigned based on their positions relative to the substituents.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, which would be crucial for assigning the adjacent protons on the nitrophenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal (e.g., linking the methyl proton singlet to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be vital for establishing the connectivity between the two rings, for instance, by showing a correlation from the isoxazole H-4 proton to carbons on the nitrophenyl ring, and from the nitrophenyl protons to the C-5 of the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for determining the preferred conformation of the molecule, specifically the rotational orientation of the nitrophenyl ring relative to the isoxazole ring, by observing correlations between protons on the two different rings (e.g., between isoxazole H-4 and a proton on the phenyl ring).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula, C₁₀H₈N₂O₃. The expected exact mass for the [M+H]⁺ ion would be approximately 205.0557.
The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways for isoxazoles often involve the cleavage of the N-O bond, which is the weakest bond in the ring. Expected fragmentation could include the loss of the nitro group (NO₂), carbon monoxide (CO), and cleavage to form ions corresponding to the nitrophenyl and methylisoxazole moieties.
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
N-O Stretch (Nitro Group): Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group would be prominent, typically appearing around 1520–1560 cm⁻¹ and 1345–1385 cm⁻¹, respectively.
C=N and C=C Stretching: A series of bands in the 1450–1620 cm⁻¹ region would correspond to the C=N stretching of the isoxazole ring and the C=C stretching vibrations of both the isoxazole and phenyl rings.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
Ring Vibrations (Isoxazole): Characteristic vibrations for the isoxazole ring skeleton are typically found in the fingerprint region (below 1400 cm⁻¹).
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
A key finding from this technique would be the dihedral angle between the plane of the isoxazole ring and the plane of the 2-nitrophenyl ring. gazi.edu.tr Due to potential steric hindrance between the ortho-nitro group and the isoxazole ring, it is expected that the two rings would not be coplanar. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement. nih.gov
Mechanistic Investigations and Chemical Reactivity of 3 Methyl 5 2 Nitrophenyl 1,2 Oxazole
Electronic Properties and Reactivity Profile of the 1,2-Oxazole Ring
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom in adjacent positions. wikipedia.org This arrangement leads to a unique distribution of electron density, rendering the ring electron-rich and influencing its chemical reactivity. wikipedia.org The nitrogen atom exhibits pyridine-like characteristics, while the oxygen atom is furan-like. chemicalbook.com The presence of the highly electronegative oxygen atom, however, can limit the complete delocalization of π-electrons. chemicalbook.com The acidity of the hydrogen atoms on the oxazole (B20620) ring generally follows the order C2 > C5 > C4. tandfonline.com
Electrophilic substitution reactions on the oxazole ring typically occur at the C-5 position. tandfonline.com The presence of an electron-donating group on the ring can further activate it towards electrophilic attack. tandfonline.com For 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole, the methyl group at the C-3 position is an electron-donating group, which would be expected to enhance the electron density of the ring. Conversely, the 2-nitrophenyl group at the C-5 position is strongly electron-withdrawing due to the nitro group, which deactivates the ring towards electrophilic substitution. Therefore, electrophilic attack on the oxazole nucleus of this specific compound would be significantly disfavored.
Nucleophilic substitution reactions on the oxazole ring are generally rare and often require the presence of a good leaving group. tandfonline.com The typical order of reactivity for halogen substitution is C-2 > C-4 > C-5. tandfonline.com In the case of this compound, the absence of a suitable leaving group on the oxazole ring itself makes direct nucleophilic substitution unlikely. However, the electron-withdrawing nature of the 2-nitrophenyl group could potentially make the C-5 position more susceptible to nucleophilic attack under specific conditions, possibly leading to ring-opening or other transformations rather than direct substitution. Dihydro-oxazole derivatives have been shown to undergo nucleophilic addition to ortho-quinone methides. escholarship.org
The N-O bond in the isoxazole (B147169) ring is relatively weak and susceptible to cleavage under various conditions, including UV irradiation, leading to ring-opening. wikipedia.org This can result in the formation of reactive intermediates such as azirines, which can then undergo further reactions. wikipedia.org For oxazoles, ring-opening can also be initiated by reaction with electrophiles, leading to zwitterionic intermediates that can undergo subsequent transformations. rsc.org The presence of the nitro group in this compound could influence the stability of any intermediates formed upon ring opening. Time-resolved photoelectron spectroscopy studies have shown that for both isoxazole and oxazole, the dominant ultrafast reaction mechanism upon photoexcitation is ring-opening. acs.org
Table 1: Summary of General Reactivity of the 1,2-Oxazole Ring
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | C-5 | Electron-donating groups on the ring enhance reactivity. |
| Nucleophilic Substitution | C-2 > C-4 > C-5 | Requires a good leaving group. |
| Ring-Opening | N-O bond cleavage | Can be induced by heat, light, or reaction with electrophiles/nucleophiles. |
Cycloaddition Chemistry of this compound
The 1,2-oxazole ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile, depending on the reaction partner and the substituents on the ring.
Oxazoles can function as dienes in Diels-Alder reactions with various dienophiles, providing a valuable route to highly substituted pyridines and furans. researchgate.net The reaction of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with dienophiles such as maleimides has been shown to yield both endo- and exo-Diels-Alder adducts. oup.com In some cases, these initial adducts can be unstable and undergo further transformations, such as the elimination of methanol (B129727) to form pyridines. oup.com Abnormal Diels-Alder adducts have also been observed. For instance, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (B109619) resulted in the formation of a formal [3+2] cycloadduct through a zwitterionic mechanism involving oxazole ring opening, rather than the expected [4+2] adduct. rsc.org Given the substitution pattern of this compound, its participation as a diene in a classical Diels-Alder reaction might be influenced by the steric and electronic properties of the nitrophenyl group.
The 1,2-oxazole moiety is not a classical 1,3-dipole for [3+2] cycloadditions in the same way that nitrones or nitrile oxides are. However, ring-opening of the oxazole can lead to species that participate in such reactions. rsc.org More commonly, isoxazoles can be synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkynes. wikipedia.org While this compound is the product, its synthetic precursors could involve a [3+2] cycloaddition. The reverse reaction, a retro-[3+2] cycloaddition, is also a possibility under certain conditions, which would lead to the fragmentation of the isoxazole ring. Additionally, the double bond of the oxazole ring could potentially act as a dienophile in cycloaddition reactions with suitable dienes, although this is less common than its role as a diene. The presence of the electron-withdrawing nitrophenyl group could enhance the dienophilic character of the C4-C5 double bond.
Table 2: Potential Cycloaddition Reactions of Substituted Oxazoles
| Cycloaddition Type | Role of Oxazole | Typical Reaction Partners | Potential Products |
| Diels-Alder [4+2] | Diene | Alkenes, Alkynes | Pyridines, Furans |
| Abnormal Diels-Alder | - | Electron-deficient alkenes | Formal [3+2] adducts via ring-opening |
| [3+2] Cycloaddition | Dienophile (less common) | Dienes | Fused heterocyclic systems |
Mechanistic Pathways of Cycloadditions (e.g., Zwitterionic Intermediates, Diradical Formation)
The formation of the 1,2-oxazole core of this compound is typically achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, which is a nitrile oxide generated in situ, and a dipolarophile, which is an alkyne. Two primary mechanistic pathways are generally considered for this class of reactions: a concerted pericyclic mechanism and a stepwise mechanism. nih.govrsc.org
The concerted pathway is widely accepted and involves a single, cyclic transition state where the new sigma bonds are formed simultaneously, although not necessarily at the same rate. nih.govbeilstein-journals.org This mechanism is consistent with the high stereospecificity often observed in these reactions.
Alternatively, a stepwise mechanism can be operative, proceeding through an intermediate species. Depending on the nature of the reactants and reaction conditions, this intermediate could be a diradical or a zwitterion. nih.govrsc.org
Diradical Formation: A stepwise mechanism involving a diradical intermediate has been proposed, though the concerted mechanism is generally favored. nih.gov
Zwitterionic Intermediates: The formation of zwitterionic intermediates is considered more likely in cycloadditions involving highly polar reactants. nih.gov While postulated in many [3+2] cycloadditions, computational studies often fail to locate stable zwitterionic intermediates on the reaction coordinate, suggesting they may not be true intermediates in many cases. nih.gov However, for certain classes of dipoles and dipolarophiles, evidence for stepwise mechanisms involving zwitterions has been presented.
The specific mechanism for the synthesis of this compound would depend on the precise alkyne and the method used to generate the 2-nitrophenylacetonitrile (B16159) oxide precursor. However, the reaction is generally understood to proceed via a concerted or near-concerted pathway, consistent with Huisgen's general model for 1,3-dipolar cycloadditions.
Influence of High Pressure on Cycloaddition Reactivity
The application of non-conventional reaction conditions, such as high pressure, can significantly impact the reactivity of 1,3-dipolar cycloaddition reactions used to synthesize isoxazole rings. Research has shown that conducting these cycloadditions under high pressure, typically 1 GPa or greater, can lead to a substantial increase in the reaction's conversion rate. nih.gov This enhancement allows for reactions to be carried out at lower temperatures and enables the use of reactants that are sterically hindered, which might otherwise be unreactive under standard atmospheric pressure. nih.gov
A key finding from high-pressure studies is that while the reaction rate and conversion are significantly improved, the pressure does not appear to alter the regio- and stereoselectivity of the cycloaddition. nih.gov This indicates that the fundamental nature of the transition state is likely unchanged, but its formation is accelerated due to the large, negative activation volume characteristic of cycloaddition reactions.
Reactivity of the 2-Nitrophenyl Substituent
Reduction Reactions of the Nitro Group to Other Functionalities
The nitro group is one of the most versatile functional groups in terms of its ability to be transformed into other functionalities, primarily through reduction. The nitro group on the 2-nitrophenyl substituent of the title compound can be selectively reduced to various other nitrogen-containing groups without affecting the isoxazole ring, depending on the reagents and reaction conditions employed.
The most common transformation is the reduction of the nitro group to a primary amine (amino group), which is a key step in the synthesis of many complex molecules. However, by carefully controlling the reduction potential, intermediate oxidation states can be isolated.
Table 1: Potential Reduction Products of the Nitro Group and Corresponding Reagents
| Product Functional Group | Product Name (Illustrative) | Common Reducing Agents/Conditions |
|---|---|---|
| Amine (-NH₂) | 2-(3-Methyl-1,2-oxazol-5-yl)aniline | Catalytic Hydrogenation (H₂, Pd/C, PtO₂), Fe/HCl, SnCl₂/HCl, Zn/HCl |
| Hydroxylamine (B1172632) (-NHOH) | N-(2-(3-Methyl-1,2-oxazol-5-yl)phenyl)hydroxylamine | Zn/NH₄Cl, Electrolytic reduction |
| Nitroso (-NO) | 3-Methyl-5-(2-nitrosophenyl)-1,2-oxazole | Controlled reduction with specific reagents (e.g., As₂O₃) |
| Azo (-N=N-) | 2,2'-Bis(3-methyl-1,2-oxazol-5-yl)azobenzene | NaBH₄, LiAlH₄, Glucose in basic medium |
Reactivity of the 3-Methyl Group (e.g., potential for functionalization)
The methyl group at the C3 position of the isoxazole ring is not merely an inert substituent. The protons of this methyl group possess a degree of acidity due to their attachment to the electron-deficient isoxazole ring system. This allows for deprotonation by a suitable base to form a carbanionic intermediate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
A prominent example of this reactivity is the aldol-type condensation. Studies on related isoxazole systems, such as 3,5-dimethyl-4-nitroisoxazole, have demonstrated that the methyl group can be deprotonated using bases like pyrrolidine (B122466) or triethylamine (B128534) to react with aromatic aldehydes. nih.govsemanticscholar.orgresearchgate.net This reaction proceeds via an enamine-like intermediate, which adds to the aldehyde to form a β-hydroxy adduct that subsequently dehydrates to yield a styryl-isoxazole derivative. nih.govresearchgate.net This reactivity highlights the potential for functionalizing the 3-methyl group of this compound to synthesize more complex structures.
Table 2: Example of Potential Functionalization of the 3-Methyl Group
| Reaction Type | Reactant | Base/Catalyst | Potential Product Structure |
|---|---|---|---|
| Aldol (B89426) Condensation | Aromatic Aldehyde (Ar-CHO) | Pyrrolidine or Et₃N | 3-((E)-2-Arylvinyl)-5-(2-nitrophenyl)-1,2-oxazole |
Beyond aldol condensations, the nucleophilic intermediate generated by deprotonating the methyl group could potentially participate in other reactions such as Michael additions, alkylations, and acylations, offering a versatile handle for molecular elaboration.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not available.
The requested outline requires specific data from quantum mechanical studies, including Density Functional Theory (DFT) and Ab Initio calculations, as well as theoretical analyses of reaction mechanisms, transition states, intermediates, and solvent effects for this particular molecule.
While general computational methodologies for oxazole and isoxazole derivatives exist, the search did not yield any published research containing the specific calculations (orbital analysis, charge distribution, activation energies, etc.) for this compound. Information is available for related isomers or different heterocyclic systems, but this falls outside the strict scope of the requested article.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for this specific compound at this time.
Computational and Theoretical Chemistry Studies on 3 Methyl 5 2 Nitrophenyl 1,2 Oxazole
Delving into Electronic Descriptors and Aromaticity Indices
The electronic structure and distribution within a molecule are fundamental to its chemical behavior. For 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole, understanding these characteristics is key to predicting its reactivity, stability, and potential applications. Computational methods allow for the detailed exploration of various electronic descriptors.
Analysis of Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative measure of electron localization in a molecule. wikipedia.org It maps the probability of finding an electron in the vicinity of a reference electron, thereby offering a chemically intuitive picture of electron pairs, covalent bonds, and lone pairs. wikipedia.org An ELF analysis for a molecule like this compound would reveal the specific regions of high electron density, corresponding to the covalent bonds within the oxazole (B20620) and phenyl rings, as well as the lone pairs on the oxygen and nitrogen atoms.
Conceptual DFT Indices for Reactivity Prediction
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and electrophilicity from the electron density of a system. mdpi.com These indices are powerful predictors of a molecule's reactivity. mdpi.com
Due to the absence of specific computational studies on this compound in the provided search results, representative data from DFT studies on other oxazole derivatives are presented here to illustrate the application of these concepts. For example, a study on a different oxazole derivative yielded the following conceptual DFT indices: irjweb.com
| DFT Index | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.6518 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.8083 |
| Energy Gap (ΔE) | 4.8435 |
| Chemical Potential (μ) | -2.42175 |
| Global Hardness (η) | 2.42175 |
| Electrophilicity Index (ω) | 1.2108 |
| Global Softness (S) | 0.2064 |
This data is for a different oxazole derivative and is presented for illustrative purposes only. irjweb.com
The HOMO and LUMO energies are crucial in determining the electronic transitions and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com The chemical potential (μ) indicates the tendency of electrons to escape from the system, while the global hardness (η) measures the resistance to a change in electron distribution. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index, making it susceptible to nucleophilic attack. The methyl group, being electron-donating, would have a contrasting effect on the electron density of the oxazole ring.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Synthetic Intermediate in Complex Molecule Construction
There is currently a lack of specific published research demonstrating the use of 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole as a key intermediate in the total synthesis or formal synthesis of complex natural products or pharmaceutical agents. While related heterocyclic structures are widely employed as building blocks, the application of this specific isomer for constructing intricate molecular frameworks has not been detailed.
Utilization as a Building Block for New Heterocyclic Systems
Scientific literature does not presently contain specific examples of this compound being used as a foundational unit for the synthesis of new or more complex heterocyclic systems. The transformation of the isoxazole (B147169) ring or the functionalization of its substituents to build new rings is a plausible synthetic strategy, but methodologies employing this particular compound have not been reported.
Development of Novel Reaction Methodologies Enabled by the Compound
There are no known novel reaction methodologies where this compound is the key substrate or catalyst. The development of new synthetic methods often relies on the unique reactivity of a specific compound, but research focusing on exploiting the chemical properties of this molecule to establish new transformations is not apparent in current literature.
Functional Materials Precursors
Information regarding the use of this compound as a precursor for functional materials is not available. The synthesis of organic materials for electronics, optics, or other applications often starts from specialized molecular building blocks. However, the investigation of this compound for such purposes, focusing on its potential contribution to the material's chemical properties (e.g., thermal stability, electronic characteristics, or self-assembly), has not been described in scientific publications.
Q & A
Basic Question: What are the common synthetic routes for preparing 3-Methyl-5-(2-nitrophenyl)-1,2-oxazole, and how are intermediates characterized?
Methodological Answer:
A typical synthesis involves cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions. For example, intermediates like methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are synthesized via regioselective reactions and characterized using multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and purity. Key NMR signals include the 1,2-oxazole methine proton (δ ~8.46 ppm) and carbonyl carbons (δ ~179.5 ppm) . X-ray crystallography may also validate structural features like dihedral angles and bond lengths .
Advanced Question: How can regioselectivity challenges in 1,2-oxazole synthesis be addressed when introducing nitroaryl substituents?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects of substituents. For nitroaryl groups, steric hindrance at the 2-position of the phenyl ring can destabilize alternative regioisomers. Computational modeling (e.g., DFT) predicts electron density distribution in intermediates, guiding reaction optimization. Experimental validation via ¹⁵N-labeled NMR helps track nitrogen environments in the oxazole ring (e.g., δ −3.1 ppm for oxazole nitrogen) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at δ ~2.5 ppm for protons, δ ~20–25 ppm for carbons) and nitroaryl coupling patterns (meta/para-substitution).
- X-ray Crystallography : Resolves bond lengths (e.g., C–O: ~1.36 Å, C–N: ~1.30 Å) and dihedral angles between oxazole and nitroaryl rings .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₉N₂O₃) and fragmentation patterns .
Advanced Question: How do structural discrepancies in crystallographic data impact the interpretation of 1,2-oxazole derivatives’ reactivity?
Methodological Answer:
Minor bond-length variations (e.g., ±0.02 Å in C–N/C–O bonds) between crystallographically independent molecules in asymmetric units (e.g., two oxazole rings in a unit cell) may indicate conformational flexibility. These discrepancies are analyzed using software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. Such variations inform solvatomorphism studies and stability under different crystallization conditions .
Basic Question: What pharmacological activities are associated with nitroaryl-substituted 1,2-oxazoles?
Methodological Answer:
Nitroaryl-oxazoles exhibit anticancer and antimicrobial potential. The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., sulfonamide-linked oxazoles inhibit cancer cell proliferation via tubulin destabilization). In vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies validate these mechanisms .
Advanced Question: How can structure-activity relationships (SARs) be optimized for this compound in drug discovery?
Methodological Answer:
SAR optimization involves:
- Substituent Modulation : Replacing the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability.
- Pharmacophore Mapping : Using X-ray/NMR data to align oxazole rings with target binding pockets (e.g., kinase active sites).
- ADME Profiling : LogP calculations (e.g., ~2.8 for nitroaryl-oxazoles) predict blood-brain barrier permeability .
Basic Question: What computational tools are used to predict the electronic properties of 1,2-oxazole derivatives?
Methodological Answer:
Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for nitroaryl-oxazoles), predicting redox behavior. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (e.g., λmax ~320 nm for nitro → oxazole charge-transfer transitions) .
Advanced Question: How does the nitro group influence the photostability of this compound?
Methodological Answer:
The nitro group’s electron-withdrawing nature increases susceptibility to UV-induced degradation. Accelerated photostability studies (ICH Q1B guidelines) under UVA/UVB light quantify degradation products via HPLC-MS. Protective strategies include encapsulation in polymeric nanoparticles or adding UV absorbers (e.g., TiO₂ coatings) .
Basic Question: What safety protocols are recommended for handling nitroaryl-oxazoles in the laboratory?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In amber glass containers at −20°C to prevent photodegradation.
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N) elucidate the metabolic fate of this compound?
Methodological Answer:
¹⁵N-labeled oxazoles (synthesized using ¹⁵N-hydroxylamine) enable tracking of metabolic pathways via LC-MS/MS. For example, ¹⁵N in the oxazole ring (δ ~−3 ppm in NMR) can identify urinary metabolites in rodent studies, revealing hepatic cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
